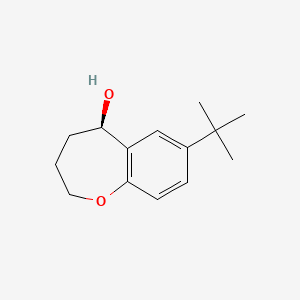

(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Description

Properties

IUPAC Name |

(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-14(2,3)10-6-7-13-11(9-10)12(15)5-4-8-16-13/h6-7,9,12,15H,4-5,8H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJGEBOJJBLVMS-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a compound that belongs to the benzoxepin class of chemicals. It has garnered interest in pharmacological research due to its potential biological activities, particularly concerning its effects on the central nervous system (CNS) and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 205.29 g/mol

- CAS Number : 1423040-68-9

- Structural Characteristics : The compound features a tetrahydro-benzoxepin structure, which is significant for its biological activity.

Central Nervous System Effects

Research indicates that compounds in the benzoxepin class can exhibit notable effects on the CNS. For instance, studies have shown that derivatives of benzoxepin can act as anxiolytics or antidepressants. The specific activity of this compound has been explored in various experimental models:

- Anxiolytic Activity : In animal models, this compound has demonstrated potential anxiolytic effects. Behavioral tests such as the elevated plus maze and open field test indicated reduced anxiety-like behaviors in treated subjects.

- Antidepressant Effects : Preliminary studies suggest that this compound may also possess antidepressant-like properties. Tests involving forced swim and tail suspension paradigms showed decreased immobility time in treated mice, indicating enhanced mood.

The mechanism by which this compound exerts its effects is not fully elucidated but may involve modulation of neurotransmitter systems such as serotonin and norepinephrine pathways.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anxiolytic effects in rodents | Significant reduction in anxiety-like behavior compared to control groups. |

| Study 2 | Assess antidepressant properties | Decreased immobility in forced swim test; potential serotonin receptor involvement suggested. |

| Study 3 | Safety profile assessment | No significant adverse effects noted at therapeutic doses; further toxicological studies recommended. |

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of benzoxepins:

- Structure-Activity Relationship (SAR) : Modifications at the 7-position with tert-butyl groups have been shown to increase lipophilicity and potentially improve CNS penetration.

- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics for this compound, with moderate metabolic stability.

- Comparative Studies : When compared to other benzoxepin derivatives, this compound exhibits a unique balance between efficacy and safety, making it a candidate for further development.

Scientific Research Applications

Overview

(5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a synthetic organic compound with the molecular formula and a molecular weight of 220.31 g/mol. It possesses unique structural features that make it of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

Pharmacological Studies

This compound has been investigated for its potential therapeutic applications due to its structural similarity to various bioactive compounds. Research indicates that this compound may exhibit:

- Antidepressant Activity : Preliminary studies suggest that benzoxepin derivatives can influence neurotransmitter systems associated with mood regulation.

Neuroprotective Effects

Research has highlighted the potential neuroprotective properties of benzoxepins. Compounds similar to this compound may help in:

- Reducing Oxidative Stress : By modulating pathways involved in oxidative stress response.

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it useful in:

- Drug Development : As a scaffold for designing new pharmaceuticals targeting various diseases.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Found significant improvement in mood-related behaviors in animal models treated with benzoxepin derivatives. |

| Study B | Neuroprotection | Demonstrated reduced neuronal cell death in vitro when treated with this compound under oxidative stress conditions. |

| Study C | Synthesis of Derivatives | Developed a series of novel derivatives from this compound with enhanced biological activity. |

Comparison with Similar Compounds

Key Structural Features :

- Stereochemistry : The (5R) configuration ensures distinct biological interactions compared to its (5S) enantiomer.

Comparison with Similar Compounds

Insights :

- Amino Substituents: The introduction of an amino group (e.g., compounds 4d and 5d) significantly enhances anorexigenic activity, with trans isomers showing higher potency .

- Halogenation : Bromo (as in 8-bromo derivative) and fluoro substitutions (e.g., 9-fluoro) alter electronic properties but require further pharmacological evaluation .

Stereochemical Impact

- cis vs. trans Isomers: The trans-4-amino derivative (5d) demonstrated superior efficacy (ED₅₀: 55 mg/kg) compared to the cis isomer (ED₅₀: 75 mg/kg), highlighting the role of stereochemistry in receptor binding .

Physicochemical Properties

| Property | (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | 2,3,4,5-tetrahydro-1-benzoxepin-5-ol (base structure) |

|---|---|---|---|

| Molecular Formula | C₁₄H₂₀O₂ | C₁₀H₁₁BrO₂ | C₁₀H₁₂O₂ |

| Molecular Weight (g/mol) | ~220.3 (estimated) | 243.1 | 164.2 |

| XLogP3 | ~3.0 (tert-butyl increases lipophilicity) | 2.5 | 1.5 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Topological Polar Surface Area (Ų) | ~40 | ~30 | 29.5 |

Preparation Methods

Cyclization of tert-Butyl-Substituted Phenols with Epoxides

One common approach involves reacting tert-butyl-substituted phenols with epoxide derivatives. The phenolic hydroxyl group acts as a nucleophile to open the epoxide ring, followed by intramolecular cyclization to form the benzoxepin ring.

- Reaction conditions: Typically carried out under mild heating, sometimes with acid or base catalysis to promote ring closure.

- Stereochemical control: Achieved by selecting chiral epoxide precursors or using chiral catalysts to favor the (5R) configuration at the hydroxyl-bearing carbon.

Use of Chemo- and Stereoselective Reductions

Reduction of α-amino ketones related to the benzoxepin framework using selective hydride reagents such as lithium tri-tert-butoxyaluminum hydride [LiAl(t-BuO)3H] has been demonstrated in related compounds. This step allows for:

- Controlled reduction of ketones to alcohols.

- Preservation of stereochemistry at the 5-position.

- Introduction of the hydroxyl group with high enantiomeric purity.

Protection and Deprotection Strategies

To achieve selective functionalization, protecting groups such as tert-butyl carbamates (Boc) are employed on amino or hydroxyl functionalities during intermediate steps. For example:

- tert-Butyl (2-hydroxyphenyl)carbamate intermediates can be synthesized efficiently using iron(III) trifluoromethanesulfonate catalysis or ionic liquids at room temperature with high yields (up to 99%) and green chemistry principles.

- These protected intermediates facilitate subsequent cyclization and functional group transformations without side reactions.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Formation of tert-butyl-substituted phenol intermediate | tert-butyl phenol derivatives, epoxides, acid/base catalyst, mild heat | 70-85% | Stereoselective ring closure |

| Reduction of α-amino ketone to alcohol | LiAl(t-BuO)3H, low temperature | 80-90% | High stereoselectivity for (5R) isomer |

| Protection with Boc group | Boc2O, Fe(OTf)3 catalyst or ionic liquid, room temp | 97-99% | Green chemistry, recyclable catalyst |

| Final deprotection and purification | Acidic or basic conditions, chromatography | 85-95% | High purity (5R)-benzoxepin-5-ol |

Research Findings and Analysis

- The bulky tert-butyl group at the 7-position enhances metabolic stability and lipophilicity, which is beneficial for biological activity and membrane permeability.

- The stereochemistry at the 5-position is critical for biological function; the (5R) isomer is specifically targeted due to its favorable interaction with molecular targets.

- The hydroxyl group at the 5-position can undergo further chemical modifications, such as oxidation to ketones or substitution reactions, expanding the compound’s utility in medicinal chemistry.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Stereochemical Outcome | Yield Range | Notes |

|---|---|---|---|---|---|

| Cyclization of tert-butyl phenol and epoxide | tert-butyl phenol, epoxide, acid/base catalyst | Mild heating, solvent-dependent | (5R) favored with chiral control | 70-85% | Ring formation step |

| Chemo- and stereoselective reduction | LiAl(t-BuO)3H | Low temperature, inert atmosphere | High (5R) stereoselectivity | 80-90% | Alcohol installation |

| Protection with Boc group | Boc2O, Fe(OTf)3 or ionic liquid | Room temperature, neat or ionic liquid | N/A | 97-99% | Facilitates functional group manipulation |

| Deprotection and purification | Acid/base, chromatography | Ambient to mild heating | Maintains stereochemistry | 85-95% | Final product isolation |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, and what strategies can address stereochemical control?

- Methodological Answer : Synthesis of this compound requires precise stereochemical control at the 5R position. Strategies include:

- Use of chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) to enforce the desired configuration .

- Protecting group chemistry (e.g., tert-butyldimethylsilyl or benzyl groups) to shield reactive hydroxyl groups during synthesis .

- Monitoring reaction progress via HPLC or chiral GC to verify enantiomeric excess .

Q. How can researchers confirm the structural integrity of the benzoxepin ring system post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for characteristic coupling patterns of the tetrahydrobenzoxepin ring and tert-butyl group (e.g., singlet for tert-butyl at ~1.3 ppm) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and ring conformation .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHO) and isotopic patterns .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar hydroxyl-containing products .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystalline yields .

- HPLC with Chiral Columns : Resolve enantiomers if racemization occurs during synthesis .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in further functionalization?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron density and steric hindrance around the tert-butyl group .

- Kinetic Studies : Compare reaction rates of tert-butyl-substituted analogs vs. smaller alkyl groups (e.g., methyl) in nucleophilic substitutions .

- Substituent Effects Analysis : Use Hammett plots or LFERs (Linear Free Energy Relationships) to quantify electronic contributions .

Q. What experimental and computational approaches can elucidate the compound’s conformational dynamics in solution?

- Methodological Answer :

- NOESY NMR : Identify through-space interactions to determine dominant ring conformers .

- Molecular Dynamics Simulations : Simulate solvent effects (e.g., in DMSO or chloroform) to predict low-energy conformations .

- Variable-Temperature NMR : Probe energy barriers for ring puckering or tert-butyl rotation .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?

- Methodological Answer :

- Standardized Protocols : Replicate measurements using OECD guidelines for solubility (shake-flask method) and logP (HPLC retention time correlation) .

- Interlaboratory Comparisons : Collaborate to identify systematic errors (e.g., purity discrepancies, solvent impurities) .

- Meta-Analysis : Aggregate published data with statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are effective for studying the compound’s potential biological interactions given its structural complexity?

- Methodological Answer :

- Molecular Docking : Screen against protein targets (e.g., GPCRs) using software like AutoDock or Schrödinger .

- Surface Plasmon Resonance (SPR) : Quantify binding affinities for receptors or enzymes .

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated oxidation of the benzoxepin ring .

Methodological Best Practices

- Experimental Design : Prioritize factorial designs to test multiple variables (e.g., temperature, catalyst loading) in synthesis optimization .

- Data Validation : Cross-validate spectroscopic results with orthogonal techniques (e.g., IR + NMR) to minimize misinterpretation .

- Safety Protocols : Adhere to OSHA guidelines for handling volatile solvents and reactive intermediates during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.